molecular formula C13H14N4O2S2 B2913804 4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile CAS No. 2133627-83-3

4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile

Cat. No.: B2913804
CAS No.: 2133627-83-3
M. Wt: 322.4
InChI Key: LXBIPOVJSZBNDN-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile is a complex organic compound that belongs to the class of thienothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thieno[2,3-d][1,3]thiazole core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile typically involves multi-step organic reactions. The process may start with the formation of the thieno[2,3-d][1,3]thiazole core through cyclization reactions involving appropriate precursors. Subsequent steps include the introduction of the dimethylamino group, the carbonyl group, and the morpholine-3-carbonitrile moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.

    Industry: It could be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienothiazole derivatives with varying substituents. Examples might include:

  • 4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]piperidine-3-carbonitrile
  • 4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]pyrrolidine-3-carbonitrile

Uniqueness

The uniqueness of 4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile lies in its specific combination of functional groups and the resulting biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[2-(dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c1-16(2)13-15-11-9(21-13)5-10(20-11)12(18)17-3-4-19-7-8(17)6-14/h5,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBIPOVJSZBNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(S2)C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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